molecular formula C22H27FO4 B193512 Dexamethasone oxetanone CAS No. 4089-36-5

Dexamethasone oxetanone

Cat. No. B193512
CAS RN: 4089-36-5
M. Wt: 374.4 g/mol
InChI Key: PLIOZIVVVLFDAA-CTCDMPKSSA-N
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Description

Dexamethasone Oxetanone (Dex-Ox) is a derivative of the glucocorticoid-selective steroid Dexamethasone (Dex). It is an antiglucocorticoid and an antiprogestin with significant agonist activity with (PR) A and B isoforms .


Synthesis Analysis

The synthesis of Dexamethasone, from which Dex-Ox is derived, has been reported from tigogenin . The synthesis of Dexamethasone Oxetanone involves 2 synthesis methods .


Molecular Structure Analysis

The structure and dynamics of Dexamethasone have been investigated by solid-state NMR measurements . The spin-lattice relaxation time at twenty-two different carbon sites of Dexamethasone was determined .


Chemical Reactions Analysis

The interactions of Dexamethasone with other molecules have been studied using thermoanalytical techniques . The interactions found by DTA technique were probably heat-induced .


Physical And Chemical Properties Analysis

Dexamethasone has been applied as an anti-inflammatory, immunosuppressant, and decongestant . The physical properties of Oxetanes, which are part of the Dex-Ox molecule, have been studied .

Scientific Research Applications

Nanomedicine in Inflammatory Arthritis A study compared various nanomedicine formulations of dexamethasone, such as liposomes and polymeric prodrugs, in treating inflammatory arthritis. Slow releasing formulations like M-Dex and P-Dex-slow were found more effective in joint protection, highlighting their potential in rheumatoid arthritis management (Quan et al., 2014).

Cancer Treatment Enhancement Dexamethasone has been studied for its role in increasing the delivery and efficacy of cisplatin-loaded nanocarriers in metastatic breast cancer by normalizing the tumor microenvironment. This finding suggests its potential as a pretreatment to enhance primary tumor and metastasis treatment efficacy (Martin et al., 2019).

Chemosensitization in Breast Cancer Dexamethasone has been shown to enhance the antitumor activity of adriamycin in breast cancer by modulating cytokine expression and pharmacokinetics, suggesting its use as a chemosensitizer in cancer therapy (Wang et al., 2007).

Impact on Immune Responses Research indicates that while dexamethasone depletes peripheral blood lymphocytes, impacting immune responses, it does not alter the number and quality of tumor-infiltrating leukocytes. This study provides insights into its potential influence on the effectiveness of chemoimmunotherapy treatment (Aston et al., 2019).

Effects on Mesenchymal Stromal Cells Dexamethasone shows variable effects on mesenchymal stromal cells (MSC), influencing MSC proliferation and apoptosis, and affecting cytokine expression. This study highlights the complexity of Dex's impact on MSC, which is crucial for their application in treating immunologic diseases and promoting angiogenesis (Wang et al., 2012).

Metabolomic Effects in Tissues An investigation into dexamethasone's metabolomic effects on different organs revealed significant perturbations in metabolites across various organs. This study provides a comprehensive view of tissue molecular responses to Dex, aiding in understanding its side effects (Dahabiyeh et al., 2020).

Analytical Methods for Dexamethasone Quantification The review discusses various analytical methods for identifying and quantifying dexamethasone in drug delivery systems and biological samples, crucial for ensuring the quality of pharmaceutical formulations containing DEXA (Leite et al., 2022).

Safety And Hazards

Dexamethasone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin, eye, and respiratory tract irritation .

Future Directions

Dexamethasone is commonly used to treat a wide variety of diseases including oncological disorders . The use of a liquid formulation of Dexamethasone is required for many patients .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12)18(26)11-27-22/h6-7,9,12,15-17,25H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIOZIVVVLFDAA-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]15C(=O)CO5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9885914

CAS RN

4089-36-5
Record name (11β,16α)-17,21-Epoxy-9-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4089-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
N LAMONTAGNE, L MERCIER, M PONS… - …, 1984 - academic.oup.com
… [3H]Dexamethasone oxetanone binds to cell-free glucocorticoid … with [3H] dexamethasone oxetanone as well as indirect … binding demonstrated that dexamethasone oxetanone binds to …
Number of citations: 37 academic.oup.com
D Gagne, M Pons, A Crastes, D Paulet - Journal of steroid biochemistry, 1986 - Elsevier
… of four antiglucocorticoids, RU486 (RU), dexamethasone-oxetanone (DOX), R5020, and … Competition curves of radioactive dexamethasone binding by dexamethasone-oxetanone …
Number of citations: 44 www.sciencedirect.com
L Mercier, PA Miller, SS Simons Jr - Journal of steroid biochemistry, 1986 - Elsevier
… activity, some of which (ie cortexolone and dexamethasone oxetanone [see Fig. 1A vs lB]) are … A compilation of our data with dexamethasone 21-mesylate, dexamethasone oxetanone, …
Number of citations: 45 www.sciencedirect.com
WL Duax, JF Griffin, CM Weeks, Z Wawrzak - Journal of Steroid …, 1988 - Elsevier
… In dexamethasone oxetanone the hydrogen bonding capabilities of O(l7ct) and O(21) have … When the X-ray crystal structures of dexamethasone and dexamethasone oxetanone are com…
Number of citations: 73 www.sciencedirect.com
CA Mikosz, DR Brickley, MS Sharkey, TW Moran… - Journal of Biological …, 2001 - ASBMB
… Stoney Simons for generously supplying dexamethasone oxetanone, Dr. Siegfried Waldegger for the human sgk cDNA, Renee Simon for assistance in generating cell lines, Robert …
Number of citations: 326 www.jbc.org
G Giannoukos, D Szapary, CL Smith… - Molecular …, 2001 - academic.oup.com
… We now report that dexamethasone-mesylate (Dex-Mes) and dexamethasone-oxetanone (Dex-Ox), each a derivative of the glucocorticoid-selective steroid dexamethasone (Dex), are …
Number of citations: 63 academic.oup.com
M Pons, SS Simons Jr - The Journal Of Organic Chemistry, 1981 - ACS Publications
… Dexamethasone-oxetanone 6 was obtained in 84% yield … (for the preparation of dexamethasone-oxetanone 6, the resulting … Dexamethasone-oxetanone 6 was purified by …
Number of citations: 44 pubs.acs.org
H Oshima, SS Simons Jr - Journal of Biological Chemistry, 1993 - Elsevier
… Similarly, the antiglucocorticoids RU486, progesterone, and dexamethasone-oxetanone (9) … agonist activity displayed by other antiglucocorticoids (dexamethasone-oxetanone (Ref. 9), …
Number of citations: 45 www.sciencedirect.com
LB Hendry, TG Muldoon, VB Mahesh… - Journal of Steroid …, 1986 - Pergamon
Number of citations: 0
D Gagne, M Pons - Journal of Steroid Biochemistry, 1986 - Pergamon
Number of citations: 0

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